2-bromo-5-fluoro-1H-benzo[d]imidazole

Catalog No.
S15651844
CAS No.
M.F
C7H4BrFN2
M. Wt
215.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-5-fluoro-1H-benzo[d]imidazole

Product Name

2-bromo-5-fluoro-1H-benzo[d]imidazole

IUPAC Name

2-bromo-6-fluoro-1H-benzimidazole

Molecular Formula

C7H4BrFN2

Molecular Weight

215.02 g/mol

InChI

InChI=1S/C7H4BrFN2/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,(H,10,11)

InChI Key

ZZIFVWVLAQVGMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)Br

2-bromo-5-fluoro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family, characterized by a fused benzene and imidazole ring structure. The presence of bromine and fluorine substituents at the 2 and 5 positions, respectively, contributes to its unique chemical properties and potential biological activities. This compound has gained attention in pharmaceutical research due to its structural similarity to various bioactive compounds and its potential applications in medicinal chemistry.

The reactivity of 2-bromo-5-fluoro-1H-benzo[d]imidazole is influenced by the electron-withdrawing nature of the bromine and fluorine atoms. These halogens can participate in nucleophilic substitution reactions, where nucleophiles can replace the bromine atom, leading to the formation of various derivatives. Additionally, the compound can undergo electrophilic aromatic substitution reactions due to the presence of activated aromatic rings.

Research has indicated that 2-bromo-5-fluoro-1H-benzo[d]imidazole exhibits significant biological activity, particularly in antimicrobial and anticancer studies. In silico molecular docking studies have suggested potential interactions with various biological targets, indicating its role as a lead compound for developing new therapeutic agents. For instance, derivatives of benzimidazole compounds have shown antibacterial properties against several strains of bacteria, including Staphylococcus aureus .

The synthesis of 2-bromo-5-fluoro-1H-benzo[d]imidazole can be achieved through several methods:

  • Bromination and Fluorination: The compound can be synthesized by brominating 5-fluoro-1H-benzo[d]imidazole using brominating agents such as phosphorus oxybromide.
  • Cyclization Reactions: Starting from suitable precursors like 4,5-dichloro-o-phenylenediamine, cyclization with carbonyl di-imidazole can yield substituted benzimidazoles .
  • Functional Group Transformations: Various functional group transformations can be applied to introduce bromine and fluorine substituents onto the benzimidazole scaffold.

The applications of 2-bromo-5-fluoro-1H-benzo[d]imidazole are diverse:

  • Pharmaceutical Development: It serves as a scaffold for designing novel drugs targeting bacterial infections and cancer.
  • Chemical Research: Its unique structure makes it a valuable intermediate in synthetic organic chemistry for creating more complex molecules.
  • Material Science: Potential applications in developing new materials with specific electronic or optical properties due to its aromatic nature.

Interaction studies have focused on understanding how 2-bromo-5-fluoro-1H-benzo[d]imidazole interacts with various biological targets. Molecular docking studies have revealed potential binding sites on proteins involved in bacterial cell wall synthesis and cancer cell proliferation pathways . These interactions suggest that this compound could inhibit key enzymes or receptors, leading to therapeutic effects.

Several compounds share structural similarities with 2-bromo-5-fluoro-1H-benzo[d]imidazole, including:

Compound NameStructure TypeUnique Features
5-Bromo-6-fluoro-1H-benzo[d]imidazoleHalogenated benzimidazoleContains both bromine and fluorine at different positions
2-Chloro-5-fluoro-1H-benzo[d]imidazoleHalogenated benzimidazoleChlorine instead of bromine; different reactivity profile
2-Fluoro-5-methyl-1H-benzo[d]imidazoleAlkyl-substituted benzimidazoleMethyl group affects lipophilicity and biological activity

These compounds highlight the uniqueness of 2-bromo-5-fluoro-1H-benzo[d]imidazole through its specific halogen substitutions, which can significantly influence its chemical behavior and biological activity.

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

213.95419 g/mol

Monoisotopic Mass

213.95419 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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